2-Bromo-5-benzoylthiophene
Overview
Description
2-Bromo-5-benzoylthiophene is an organic compound with the molecular formula C11H7BrOS and a molecular weight of 267.14 g/mol. It is a yellow to brown powder and is primarily used in scientific research. This compound belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Scientific Research Applications
2-Bromo-5-benzoylthiophene is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical drugs due to its unique chemical properties.
Material Science: It is utilized in the synthesis of materials with specific electronic properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-benzoylthiophene involves various methods such as electrophilic, nucleophilic, or radical reactions. One common method is the bromination of 2-benzoylthiophene. When 2-benzoylthiophene is brominated in the presence of excess aluminum chloride without a solvent, bromine enters the thiophene ring, forming 4-bromo- and 5-bromo-2-benzoylthiophenes, as well as 4,5-dibromo-2-benzoylthiophene.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of electrophilic substitution reactions and the use of suitable catalysts and reagents are likely applied in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-benzoylthiophene undergoes various types of reactions, including:
Electrophilic Substitution: Thiophene easily reacts with electrophiles due to its π-excessive nature.
Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions.
Radical Reactions: Radical reactions are another pathway for functionalizing the thiophene ring.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include bromine, aluminum chloride, and other Lewis acids.
Nucleophilic Substitution: Reagents such as sodium sulfide or potassium sulfide can be used.
Radical Reactions: Radical initiators like peroxides may be employed.
Major Products:
Electrophilic Substitution: Products include various brominated derivatives of 2-benzoylthiophene.
Nucleophilic Substitution: Products include thiophene derivatives with nucleophilic groups attached.
Radical Reactions: Products depend on the specific radical species involved.
Mechanism of Action
The mechanism of action of 2-Bromo-5-benzoylthiophene involves its reactivity towards electrophiles, nucleophiles, and radicals. The sulfur atom in the thiophene ring contributes to its π-excessive nature, making it highly reactive in electrophilic substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
2-Bromobenzothiophene: An aromatic compound with similar reactivity and applications.
2-Bromo-3-(2-ethylhexyl)-5-iodothiophene: A selectively brominated and iodinated thiophene derivative.
2-Bromo-5-iodo-3-(6-bromohexyl)thiophene: Another selectively halogenated thiophene derivative.
Uniqueness: 2-Bromo-5-benzoylthiophene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its benzoyl group enhances its utility in organic synthesis and pharmaceutical applications.
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPVOIIUHSEYJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305455 | |
Record name | 2-Bromo-5-benzoylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31161-46-3 | |
Record name | (5-Bromo-2-thienyl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31161-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Bromo-2-thienyl)phenylmethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031161463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 31161-46-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-5-benzoylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-bromothiophen-2-yl)-phenylmethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (5-BROMO-2-THIENYL)PHENYLMETHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLT759KE1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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